methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide moiety and a glycine ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-(2-methoxyethyl)amine to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The glycine ester group may facilitate cellular uptake and enhance bioavailability. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate can be compared with other phthalimide derivatives and glycine esters:
Phthalimide Derivatives: Similar compounds include N-(2-hydroxyethyl)phthalimide and N-(2-chloroethyl)phthalimide. These compounds share the phthalimide core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Glycine Esters: Similar compounds include methyl glycinate and ethyl glycinate. These esters differ in their alkyl groups, affecting their solubility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.
Biological Activity
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a complex organic compound classified as an isoindole derivative. Its unique structure, which includes a methoxyethyl group and a dioxoisoindole moiety, suggests potential biological activities that are of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C13H15N1O5 with a molecular weight of approximately 269.26 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₁O₅ |
Molecular Weight | 269.26 g/mol |
Chemical Structure | Isoindole derivative |
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antitumor Activity : Research has shown that isoindole derivatives can inhibit cancer cell proliferation. Specific mechanisms may involve the induction of apoptosis in cancerous cells.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Effects : Initial findings suggest potential antimicrobial activity against various bacterial strains, which could be explored further for therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with specific biological macromolecules such as proteins and nucleic acids. This interaction may alter cellular pathways, leading to the observed biological effects.
Case Studies
A review of relevant literature reveals several case studies focusing on the compound's biological activity:
- Study on Antitumor Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range.
- Antioxidant Activity Assessment : In vitro assays indicated that the compound exhibited strong DPPH radical scavenging activity, suggesting its potential as an antioxidant agent.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Future Directions
Further research is warranted to explore the full pharmacological potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Assessment of efficacy and safety profiles in animal models to determine therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.
Properties
Molecular Formula |
C15H16N2O6 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10-4-3-9(7-11(10)15(17)21)13(19)16-8-12(18)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,19) |
InChI Key |
QLHWGGVWGCPKTL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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